![molecular formula C17H16N4O2 B2633883 (1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034529-02-5](/img/structure/B2633883.png)
(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
“(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indoles . It has a molecular formula of C18H18N4O2 and a molecular weight of 322.368.
Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group. The indole moiety is aromatic in nature and contains a benzenoid nucleus .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Pharmacological Activities
The pyridazin-3(2H)-one moiety, which is a part of the compound, is known for its diverse pharmacological activities . It has been reported to have anti-hypertensive, platelet aggregation inhibitory, and cardiotonic activities . Additionally, it has been known for its analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, pyridazinones have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Cardiovascular Effects
The pyridazin-3(2H)-one moiety has been associated with cardiovascular effects . For instance, the addition of arylpiperazinyl alkyl side chain into pyridazin-3(2H)-one moiety provides compounds that effectively lower blood pressure .
Vasodilatory Potential
The effect of substitution at the 2-position of the pyridazinone ring on vasodilatory potential has been explored . A compound with a similar structure exhibited vasodilating activity .
c-Met Inhibition
Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This could potentially be an area of application for the compound .
GABA A Modulating Activity
Structures containing 1,2,3-triazole-fused pyrazines and pyridazines have shown GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders.
Use in Solar Cells
Compounds with similar structures have been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy.
BACE-1 Inhibition
Compounds with similar structures have demonstrated β-secretase 1 (BACE-1) inhibition . This suggests potential applications in the treatment of Alzheimer’s disease.
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridazine derivatives have also been utilized in medicinal chemistry against a range of biological targets .
Mode of action
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Pyridazine derivatives have shown a wide range of pharmacological activities .
Biochemical pathways
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Pyridazine and its derivatives have been shown to have numerous practical applications .
properties
IUPAC Name |
1H-indol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(15-10-12-4-1-2-5-14(12)19-15)21-9-7-13(11-21)23-16-6-3-8-18-20-16/h1-6,8,10,13,19H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVWXEAIMDOJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone |
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